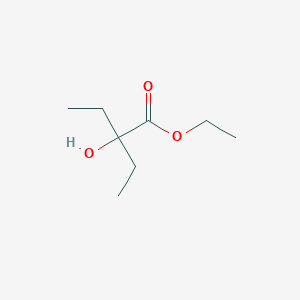

Ethyl 2-ethyl-2-hydroxybutanoate

CAS No.: 5582-86-5

Cat. No.: VC3902472

Molecular Formula: C8H16O3

Molecular Weight: 160.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5582-86-5 |

|---|---|

| Molecular Formula | C8H16O3 |

| Molecular Weight | 160.21 g/mol |

| IUPAC Name | ethyl 2-ethyl-2-hydroxybutanoate |

| Standard InChI | InChI=1S/C8H16O3/c1-4-8(10,5-2)7(9)11-6-3/h10H,4-6H2,1-3H3 |

| Standard InChI Key | KWWWILDODXIJAO-UHFFFAOYSA-N |

| SMILES | CCC(CC)(C(=O)OCC)O |

| Canonical SMILES | CCC(CC)(C(=O)OCC)O |

Introduction

Chemical Identity and Structural Characteristics

Ethyl 2-ethyl-2-hydroxybutanoate belongs to the class of hydroxy esters, featuring a butanoate backbone substituted with ethyl and hydroxyl groups at the second carbon. Its structure imparts steric hindrance and hydrogen-bonding capabilities, influencing its reactivity and interactions with metal ions.

Molecular and Physical Properties

| Property | Value |

|---|---|

| CAS Number | 5582-86-5 |

| Molecular Formula | C₈H₁₆O₃ |

| Molecular Weight | 160.211 g/mol |

| Density | 0.991 g/cm³ |

| Boiling Point | 186°C at 760 mmHg |

| Flash Point | 64.6°C |

| Refractive Index | 1.437 |

The compound’s low water solubility and moderate volatility align with typical ester behavior, while its hydroxyl group enhances polarity, enabling participation in hydrogen-bonding networks .

Synthesis and Production Methods

Esterification of 2-Ethyl-2-Hydroxybutanoic Acid

A common synthetic route involves the acid-catalyzed esterification of 2-ethyl-2-hydroxybutanoic acid with ethanol. In a representative procedure :

-

Reaction Setup: 2-Ethyl-2-hydroxybutanoic acid is dissolved in excess ethanol.

-

Catalysis: Concentrated sulfuric acid (0.5–1% v/v) is added as a catalyst.

-

Reflux: The mixture is heated under reflux for 24 hours to drive the reaction to completion.

-

Workup: The product is isolated via solvent removal under reduced pressure, followed by aqueous extraction and drying.

This method yields ethyl 2-ethyl-2-hydroxybutanoate with approximately 71% efficiency, comparable to protocols for structurally analogous esters .

Applications in Coordination Chemistry

Chromium(IV) Complexation Studies

Ethyl 2-ethyl-2-hydroxybutanoate’s deprotonated form, 2-ethyl-2-hydroxybutanoate(1–) (ehbaH⁻), serves as a ligand in rare chromium(IV) complexes. Key findings from X-ray absorption spectroscopy (XAS) studies include :

-

Coordination Geometry: The complex [CrᴵⱽO(ehbaH)₂]⁰ adopts a five-coordinate structure with a Cr=O bond length of 1.58 Å.

-

Electronic Properties: The pre-edge absorption energy (6,003 eV) and intensity confirm the +4 oxidation state of chromium, distinct from Cr(III) or Cr(V) species.

This work represents the first spectroscopic characterization of a Cr(IV)-ehbaH complex, underscoring the compound’s utility in stabilizing high-valent metal centers .

Comparative Analysis with Related Hydroxy Esters

Ethyl 2-Hydroxyisobutyrate vs. Ethyl 2-Ethyl-2-Hydroxybutanoate

| Parameter | Ethyl 2-Hydroxyisobutyrate | Ethyl 2-Ethyl-2-Hydroxybutanoate |

|---|---|---|

| Molecular Formula | C₆H₁₂O₃ | C₈H₁₆O₃ |

| Boiling Point | 172°C | 186°C |

| Branching | Methyl group | Ethyl group |

The additional ethyl group in ethyl 2-ethyl-2-hydroxybutanoate increases steric bulk, elevating its boiling point and altering its coordination behavior compared to simpler esters .

Future Research Directions

-

Catalytic Applications: Explore its use in asymmetric catalysis leveraging chiral hydroxyl groups.

-

Material Science: Investigate polymeric derivatives for biodegradable plastics.

-

Toxicology: Conduct in vivo studies to establish safety thresholds for industrial use.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume